tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Overview
Description
Compounds like “tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the presence of functional groups, and the molecular weight .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, esters can undergo reactions like hydrolysis, reduction, and Claisen condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various laboratory techniques .Scientific Research Applications
Catalytic Oxidation Processes
Selective aerobic oxidation of allylic and benzylic alcohols has been catalyzed by related N-hydroxyindole compounds in the presence of copper(I) chloride. This process is significant for chemoselectively converting primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds, demonstrating utility in fine chemical synthesis and potentially pharmaceuticals (Shen et al., 2012).
Radical Addition/Cyclization Reactions
The use of tert-butyl peroxide (DTBP) for the carbomethylation of arylacrylamides, leading to indolin-2-one derivatives, showcases the versatility of tert-butyl groups in facilitating radical-mediated synthetic transformations. Such methodologies could be applied to the synthesis of complex indole derivatives, indicating potential pathways for modifying or synthesizing related compounds (Dai et al., 2014).
Magnetic Properties and Material Science
Research into the crystallography and magnetism of compounds containing tert-butyl and nitroxide groups has provided insights into their potential as materials with unique magnetic properties. For example, the study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveals its potential in designing materials with specific magnetic interactions and phase changes at low temperatures (Baskett & Lahti, 2005).
Fluorescence Sensing and Chemosensors
The development of rhodamine-based compounds for dual chemosensing of metal ions illustrates the applicability of tert-butyl derivatives in creating sensitive and selective sensors. These compounds have been used to detect Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths, highlighting the role of tert-butyl groups in designing functional materials for environmental and biological sensing (Roy et al., 2019).
Synthesis and Chemical Transformations
The synthesis of various organic compounds, including spirocyclic indoline lactones and N,O-disubstituted 3-hydroxymethyl-7-aminocephalosporanic acid, demonstrates the utility of tert-butyl groups in complex molecule construction. These studies highlight the role of tert-butyl derivatives in pharmaceutical synthesis and the development of new antibiotics and anti-inflammatory agents (Hodges et al., 2004); (Veinberg et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-7,17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGICZVMKUNGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654329 | |
Record name | tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-15-8 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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